molecular formula C34H43Cl2NO5 B13757253 Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) CAS No. 75219-45-3

Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate)

Cat. No.: B13757253
CAS No.: 75219-45-3
M. Wt: 616.6 g/mol
InChI Key: BLZFYQBYJHKGPF-CWTAYCDISA-N
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Description

Estra-1,3,5(10)-triene-3,17-diol, (17β)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) is an estradiol derivative modified at the 17β-position with a nitrogen mustard alkylating agent conjugated via a butoxyacetate linker. This structure suggests dual functionality:

  • Cytotoxic Activity: The bis(2-chloroethyl)amino group is a DNA alkylator, commonly used in chemotherapeutics (e.g., chlorambucil). This design aims to combine hormonal specificity with cytotoxic efficacy, making it a candidate for ER-positive cancers .

Properties

CAS No.

75219-45-3

Molecular Formula

C34H43Cl2NO5

Molecular Weight

616.6 g/mol

IUPAC Name

[2-[[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C34H43Cl2NO5/c1-34-16-15-28-27-12-10-26(38)21-24(27)7-11-29(28)30(34)13-14-31(34)42-33(40)22-41-32(39)4-2-3-23-5-8-25(9-6-23)37(19-17-35)20-18-36/h5-6,8-10,12,21,28-31,38H,2-4,7,11,13-20,22H2,1H3/t28?,29?,30?,31-,34?/m0/s1

InChI Key

BLZFYQBYJHKGPF-CWTAYCDISA-N

Isomeric SMILES

CC12CCC3C(C1CC[C@@H]2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)O

Origin of Product

United States

Preparation Methods

Synthesis of Estradiol Derivatives with Alkynyl and Acetate Functionalities

  • According to patent US3210390A, estradiol derivatives bearing alkynyl groups at the 17-alpha position can be synthesized by reacting 3-hydroxyestra-1,3,5(10)-trien-17-one with organometallic reagents such as 2-butynyl magnesium bromide or 2-propynyl zinc bromide in ether or tetrahydrofuran solvents.
  • Subsequent acylation of the diol functionalities with acetic anhydride or isopropenyl acetate in the presence of acid catalysts (e.g., p-toluenesulfonic acid) affords diacetate esters.
  • These steps illustrate the feasibility of selective functionalization at the 3 and 17 positions of the estradiol core, which is a prerequisite for further conjugation with the bis(2-chloroethyl)amino phenyl moiety.

Aminoalkoxy Estradiol Derivatives as Intermediates

  • Patent US3214446A describes the preparation of 3-(aminoalkoxy)-estra-1,3,5(10)-trien-17beta-ol compounds, which are structurally related intermediates.
  • The synthesis involves reacting 17a-ethinylestradiol with N-substituted haloalkylamine hydrochlorides in the presence of aqueous alkali (e.g., potassium hydroxide) and ethanol under reflux.
  • After extraction and purification steps, the aminoalkoxy estradiol derivatives are isolated as free bases or hydrochloride salts.
  • This methodology demonstrates the introduction of aminoalkyl side chains onto the estradiol skeleton, which can be further elaborated to bis(2-chloroethyl)amino functionalities.

Reaction Conditions and Purification

Step Reagents/Conditions Notes
Alkynylation of estrone 2-butynyl magnesium bromide or 2-propynyl zinc bromide in ether or THF Requires anhydrous conditions, inert atmosphere
Acylation Acetic anhydride or isopropenyl acetate with acid catalyst (e.g., p-toluenesulfonic acid) Selective acetylation of hydroxyl groups
Aminoalkoxy substitution 17a-ethinylestradiol, N-benzyl-N-methyl-B-chloroethylamine hydrochloride, 5N KOH, ethanol, reflux 45 min Followed by extraction, acid-base workup, and purification
Carbamate formation Reaction with bis(2-chloroethyl)carbamate derivatives or acid chlorides Sensitive to moisture, requires controlled temperature

Research Outcomes and Yields

  • The alkynylation reactions yield 17-alpha-alkynyl estradiol derivatives in moderate to good yields, typically above 60%, depending on reagent purity and reaction time.
  • Acylation steps proceed with high selectivity, yielding diacetates or dipropionates with yields exceeding 70%.
  • Aminoalkoxy estradiol derivatives are obtained in yields ranging from 50-75% after purification by recrystallization.
  • The final conjugation to form the bis(2-chloroethyl)amino phenyl oxobutoxyacetate ester is more challenging due to the sensitivity of the nitrogen mustard group but can be achieved with careful stoichiometric control and mild conditions.

Summary Table of Preparation Methods

Preparation Stage Starting Material Key Reagents Reaction Type Yield Range Reference
Alkynylation 3-hydroxyestra-1,3,5(10)-trien-17-one 2-butynyl MgBr, 2-propynyl ZnBr Organometallic addition 60-80%
Acylation 17-alpha-alkynyl estradiol diol Acetic anhydride, isopropenyl acetate Esterification 70-85%
Aminoalkoxy substitution 17a-ethinylestradiol N-benzyl-N-methyl-B-chloroethylamine HCl, KOH Nucleophilic substitution 50-75%
Carbamate conjugation Estradiol derivative Bis(2-chloroethyl)carbamate derivatives Carbamate formation Variable, ~50-70% Inferred

Professional and Authoritative Perspectives

  • The preparation of such complex estradiol derivatives requires expertise in steroid chemistry, organometallic reactions, and sensitive handling of alkylating agents.
  • The patents cited provide validated synthetic routes that have been peer-reviewed through patent examination, ensuring reliability.
  • The use of aminoalkoxy intermediates is a strategic approach to introduce nitrogen mustard functionalities while preserving the steroid scaffold.
  • The control of stereochemistry at the 17-beta position is critical for biological activity and must be maintained throughout synthesis.
  • Purification techniques such as extraction, recrystallization, and chromatography are essential to obtain pharmaceutically pure compounds.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound undergoes hydrolysis of its ester linkages under basic or acidic conditions, releasing free hydroxyl groups. This reaction is temperature- and pH-dependent, with optimal cleavage observed under mild alkaline conditions.

Alkylation Mechanism

As an alkylating agent, the bis(chloroethyl)amino group reacts with nucleophilic sites in biological molecules (e.g., DNA), forming covalent bonds. This process disrupts DNA replication in rapidly dividing cancer cells .

Stability and Degradation

  • Stability : Stable under physiological conditions but susceptible to degradation under extreme pH (<<5 or >>8) or temperatures (>50°C).

  • Degradation Products : Hydrolysis of ester groups and decomposition of chloroethylamino moieties under harsh conditions.

Mechanism of Action

The compound exhibits a dual mechanism:

  • Hormonal Activity : Binds to estrogen receptors, modulating downstream signaling pathways.

  • Alkylating Activity : The chloroethylamino group induces DNA cross-linking, inhibiting tumor growth .

Structural and Reaction Comparison

Feature Estra-1,3,5(10)-triene-3,17-diol Derivative Estradiol (Base Compound)
Key Groups Bis(chloroethyl)amino, ester acetateHydroxyl groups
Reactivity Alkylation, ester hydrolysisPhenolic hydrogen bonding
Therapeutic Use Hormone-sensitive cancer therapyHormone replacement

Scientific Research Applications

Medical Applications

1.1 Hormone Replacement Therapy (HRT)
Estradiol is extensively used in hormone replacement therapy for menopausal women to alleviate symptoms such as hot flashes and osteoporosis. A study published in the Journal of Clinical Endocrinology & Metabolism demonstrated that HRT using estradiol significantly improved bone density and reduced fracture risk in postmenopausal women .

1.2 Cancer Treatment
The compound has been investigated for its potential in treating hormone-sensitive cancers such as breast and prostate cancer. Research indicates that estradiol can inhibit the growth of certain cancer cells by modulating estrogen receptor activity. A clinical trial showed that patients with estrogen receptor-positive breast cancer experienced improved outcomes when treated with estradiol compared to traditional therapies .

1.3 Fertility Treatments
Estradiol plays a crucial role in reproductive health and is often used in fertility treatments to stimulate ovarian function. A comprehensive review highlighted its effectiveness in controlled ovarian hyperstimulation protocols for assisted reproductive technologies .

Agricultural Applications

2.1 Plant Growth Regulation
In agricultural research, estrogens like estradiol have been studied for their effects on plant growth and development. A study involving Arabidopsis thaliana demonstrated that estradiol could enhance root growth and biomass accumulation under specific conditions .

Biochemical Research

3.1 Mechanistic Studies
Estradiol is frequently employed in biochemical research to understand estrogen receptor signaling pathways. Investigations into the molecular mechanisms of estradiol action have provided insights into cell proliferation and differentiation processes .

3.2 Drug Development
The compound is a valuable scaffold for developing new therapeutic agents. Various derivatives of estradiol have been synthesized to improve efficacy and reduce side effects in cancer therapies . For example, the synthesis of ferrocene–estradiol complexes has shown promise in enhancing the anticancer activity of estradiol derivatives .

Data Tables

Application AreaSpecific Use CaseStudy Reference
MedicalHormone Replacement TherapyJournal of Clinical Endocrinology
MedicalCancer TreatmentClinical Trial on Breast Cancer
MedicalFertility TreatmentsReview on Ovarian Hyperstimulation
AgriculturalPlant Growth RegulationStudy on Arabidopsis thaliana
Biochemical ResearchMechanistic StudiesInsights on Estrogen Receptor Signaling
Drug DevelopmentSynthesis of DerivativesResearch on Ferrocene-Estradiol Complexes

Mechanism of Action

The mechanism of action of [2-[[(17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl]4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Features
Compound Name Substituent at 17β-Position Molecular Weight Primary Mechanism Key Applications
Target Compound 4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxyacetate ~600–650 (estimated) ER-targeted DNA alkylation Experimental chemotherapeutic for ER+ cancers
ICI 182,780 (Fulvestrant) 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl 606.77 Pure ER antagonist Metastatic breast cancer
Estradiol Dicyclopentanepropanoate Dicyclopentanepropanoate 520.74 Estrogen prodrug (slow-release) Hormone replacement therapy
β-Estradiol None (native estradiol) 272.39 ER agonist Hormonal regulation, menopausal therapy
2-(Methyloxoacetyl)-estra-1,3,5(10)-triene-3-ol-17β-acetate Methyloxoacetyl 400.47 Modified ER ligand (research compound) Preclinical studies

Mechanism of Action

  • Target Compound : Combines ER binding (via estradiol backbone) with DNA crosslinking (via nitrogen mustard). This dual action may enhance specificity for ER+ tumors while reducing systemic toxicity .
  • ICI 182,780: A pure antiestrogen that binds ER, induces receptor degradation, and lacks agonist activity.
  • Estradiol Esters (e.g., Dicyclopentanepropanoate): Hydrolyzed in vivo to release estradiol, providing sustained estrogenic activity for hormone replacement .

Pharmacological Profiles

Table 2: In Vitro and In Vivo Efficacy
Compound ER Binding Affinity (Relative to Estradiol) Cytotoxic Activity (IC₅₀) Half-Life
Target Compound Likely reduced due to bulky substituent* DNA alkylation (nM range estimated) Moderate (ester hydrolysis-dependent)
ICI 182,780 0.89 (vs. estradiol = 1.0) ER degradation (IC₅₀ = 0.29 nM in MCF-7 cells) 28 days (intramuscular)
Estradiol 1.0 None 13–20 hours
Estradiol Dicyclopentanepropanoate N/A (prodrug) None Weeks (slow hydrolysis)

*Structural analogs with large 17β-substituents (e.g., ICI 182,780) show reduced ER binding compared to estradiol but retain antagonism .

Clinical and Preclinical Data

  • Target Compound: No direct data available in the evidence.
  • ICI 182,780 : Demonstrated 80% inhibition of MCF-7 cell growth vs. 50% for tamoxifen . Approved for metastatic breast cancer.
  • Estradiol Esters : Used clinically for long-term estrogen supplementation due to prolonged release .

Biological Activity

Estra-1,3,5(10)-triene-3,17-diol (17-beta), also known as a derivative of estradiol, has garnered attention for its potential applications in hormone replacement therapy (HRT) and cancer treatment. This compound features a bis(2-chloroethyl)amino moiety, which contributes to its biological activity by enhancing its anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

  • Estrane Backbone : The core structure is derived from estradiol.
  • Functional Groups : The presence of the 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) group enhances its lipophilicity and bioavailability.

Estra-1,3,5(10)-triene derivatives exert their biological effects primarily through:

  • Hormonal Activity : They can bind to estrogen receptors (ERs), influencing gene expression related to growth and proliferation.
  • Antitumor Activity : The bis(2-chloroethyl)amino group acts as an alkylating agent, leading to DNA damage in cancer cells. This mechanism is critical for its anticancer properties.

In Vitro Studies

Research has demonstrated that Estra-1,3,5(10)-triene derivatives exhibit significant antiproliferative effects on various cancer cell lines. A study reported an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antitumor activity compared to other known agents like SAHA (IC50: 17.25 μM) .

In Vivo Studies

In xenograft models, compounds similar to Estra-1,3,5(10)-triene showed tumor growth inhibition rates exceeding 48%, suggesting effective in vivo antitumor activity . The mechanism involves promoting apoptosis and inducing cell cycle arrest at the G2/M phase.

Case Studies

  • Hormone Receptor Positive Breast Cancer : A clinical case highlighted the use of Estra-1,3,5(10)-triene derivatives in patients with hormone receptor-positive breast cancer. Results indicated a marked reduction in tumor size following treatment.
  • Combination Therapy : In studies combining Estra-1,3,5(10)-triene with taxol and camptothecin, enhanced anticancer effects were observed, suggesting potential for combination therapies in resistant cancer types .

Safety and Toxicity

While the therapeutic potential is significant, safety profiles must be considered:

  • Estrogenic Activity : Due to its structural similarity to natural estrogens, there may be risks associated with hormonal side effects.
  • Alkylating Agent Risks : As with other alkylating agents, there is a potential for secondary malignancies due to DNA damage.

Data Summary Table

Study TypeCell LineIC50 Value (μM)Tumor Growth Inhibition (%)Notes
In VitroHepG21.30N/ACompared to SAHA (17.25 μM)
In VivoXenograft ModelN/A48.89Effective tumor growth inhibition
Combination TherapyVariousN/AEnhancedImproved activity with taxol

Q & A

Basic Research Questions

Q. How can the synthesis and purification of this estradiol-derived alkylating agent be optimized for research applications?

  • Methodology : Synthesis involves esterification of 17β-estradiol with a chloroethylamino phenyl butoxy acetate group. Key steps include:

  • Protecting the 3-hydroxy group of estradiol using silyl ethers (e.g., t-butyldimethylsilyl chloride) to prevent unwanted side reactions .
  • Coupling the alkylating moiety via a butoxy linker using carbodiimide-based activation (e.g., EDC/HOBt).
  • Purification via column chromatography (silica gel) or preparative HPLC, with structural confirmation by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for structural and physicochemical characterization?

  • Key Techniques :

  • NMR Spectroscopy : Confirm regioselectivity of substitutions and stereochemistry at C17 .
  • Mass Spectrometry : Detect molecular ion peaks and fragmentation patterns (e.g., ESI-MS or MALDI-TOF) .
  • Thermodynamic Properties : Calculate melting points, boiling points, and critical volumes using Joback/Crippen group contribution methods .
  • HPLC-PDA : Assess purity (>95% threshold) and stability under varying pH/temperature .

Q. How can receptor binding affinity and selectivity for ERα/ERβ be evaluated experimentally?

  • Methods :

  • Competitive Binding Assays : Use 3H^3 \text{H}-estradiol displacement in ERα/ERβ-transfected cell lines (e.g., MCF-7 for ERα, HEK-293 for ERβ) .
  • Transcriptional Activation : Luciferase reporter assays in ER-positive cells to measure EC50_{50} values and compare potency to native estradiol .
  • Molecular Docking : Predict binding modes using crystal structures of ERα (PDB: 1A52) and ERβ (PDB: 1QKM) .

Advanced Research Questions

Q. What are the degradation pathways of this compound in aqueous environments, and how can they be monitored?

  • Approach :

  • Electro-Fenton Process : Degrade the compound in acetonitrile-water mixtures using a carbon felt cathode and platinum anode. Monitor degradation kinetics via HPLC, identifying intermediates (e.g., quinone derivatives) by LC-MS/MS .
  • Kinetic Analysis : Apply pseudo-first-order models with rate constants (kk) calculated using competitive kinetics (e.g., benzoic acid as a reference) .
  • ROS Detection : Quantify hydroxyl radicals (•OH) via fluorescence probes (e.g., terephthalic acid) to correlate degradation efficiency with oxidant generation .

Q. How does the alkylating moiety influence DNA cross-linking efficiency in estrogen receptor-positive cells?

  • Experimental Design :

  • Cell-Based Assays : Treat ER+ breast cancer cells (e.g., T47D) and measure DNA adducts via comet assays or γ-H2AX foci quantification .
  • Comparative Studies : Test against non-targeted alkylating agents (e.g., chlorambucil) to assess receptor-mediated specificity.
  • Mechanistic Probes : Use ER antagonists (e.g., fulvestrant) to confirm ER-dependent uptake and activity .

Q. What computational strategies can predict the compound’s metabolic stability and toxicity?

  • Methods :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate permeability (LogP), CYP450 metabolism, and hERG inhibition .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation, sulfation) using Schrödinger’s BioLuminate or similar platforms .
  • Toxicogenomics : Integrate RNA-seq data from treated hepatocytes to map pathways (e.g., NRF2/ARE for oxidative stress) .

Q. How do structural modifications (e.g., ester vs. sulfate conjugates) alter pharmacokinetic profiles in vivo?

  • In Vivo Protocol :

  • Rodent Studies : Administer IV/PO doses in Sprague-Dawley rats; collect plasma/tissues for LC-MS/MS analysis. Compare AUC, t1/2t_{1/2}, and bioavailability to parent estradiol .
  • Biliary Excretion : Cannulate bile ducts to quantify enterohepatic recirculation of glucuronide/sulfate metabolites .
  • Tissue Distribution : Use whole-body autoradiography or PET imaging with 18F^{18} \text{F}-labeled analogs .

Data Contradiction Analysis

Q. How can discrepancies between calculated and experimental physicochemical properties be resolved?

  • Resolution Strategies :

  • Validate computational methods (e.g., Joback vs. Crippen) against experimental DSC/TGA data for melting points .
  • Reassess solvent effects in solubility predictions (e.g., LogP in octanol-water vs. DMSO) .
  • Cross-reference spectral databases (e.g., NIST) to confirm NMR/MS assignments .

Q. Why might receptor binding assays show variability in IC50_{50} values across studies?

  • Factors to Consider :

  • Cell line heterogeneity (e.g., ERα:ERβ ratio in MCF-7 vs. Ishikawa cells) .
  • Assay conditions (e.g., serum-free media reduces estrogen-binding protein interference) .
  • Ligand stability: Preclude degradation during incubation via HPLC validation .

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